molecular formula C24H27N3O6S2 B2960351 methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-86-6

methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2960351
CAS No.: 865199-86-6
M. Wt: 517.62
InChI Key: JOFNYNKJIUWBME-IZHYLOQSSA-N
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Description

Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydro-1,3-benzothiazole system. Its structure includes a 6-methoxy substituent, an imino-linked 4-(azepane-1-sulfonyl)benzoyl group, and a methyl acetate moiety. The Z-configuration of the imino bond (C=N) is critical for its stereoelectronic properties.

Properties

IUPAC Name

methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-32-18-9-12-20-21(15-18)34-24(27(20)16-22(28)33-2)25-23(29)17-7-10-19(11-8-17)35(30,31)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFNYNKJIUWBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl and benzothiazole derivatives have shown efficacy.

    Industry: It may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the benzothiazole ring. The azepane ring may also play a role in modulating the compound’s interactions with biological molecules, potentially affecting pathways involved in cell signaling or metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with sulfonylurea herbicides and benzothiazole derivatives. Below is a detailed comparison based on substituents, molecular features, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Dihydro-1,3-benzothiazole 6-methoxy, azepane-sulfonyl, methyl acetate Imino, sulfonyl, ester Undocumented (hypothetical: enzyme inhibition, agrochemicals)
Triflusulfuron methyl ester 1,3,5-Triazine 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy), methyl benzoate Sulfonylurea, ester Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester 1,3,5-Triazine 4-ethoxy, 6-(methylamino), methyl benzoate Sulfonylurea, ester Herbicide (ALS inhibitor)
Metsulfuron methyl ester 1,3,5-Triazine 4-methoxy, 6-methyl, methyl benzoate Sulfonylurea, ester Herbicide (ALS inhibitor)

Key Findings:

Core Heterocycle Differences: The target compound’s dihydro-1,3-benzothiazole core contrasts with the 1,3,5-triazine rings in sulfonylurea herbicides. Benzothiazoles are associated with diverse bioactivities, including antimicrobial and antitumor effects, whereas triazines are primarily linked to herbicide action . The azepane-sulfonyl group in the target compound introduces a seven-membered ring, which may enhance lipophilicity and membrane permeability compared to the smaller dimethylamino or methoxy groups in triazine-based herbicides.

Functional Group Variations: The imino bond (C=N) in the target compound differs from the sulfonylurea bridge (-NH-C(=O)-NH-) in herbicides. The 6-methoxy substituent on the benzothiazole may sterically hinder interactions with biological targets compared to the more flexible methoxy groups on triazines.

Stereoelectronic Effects: The Z-configuration of the imino bond likely restricts molecular conformation, impacting binding affinity to hypothetical targets. In contrast, sulfonylurea herbicides rely on planar triazine-urea systems for acetolactate synthase (ALS) enzyme inhibition .

Synthetic and Analytical Considerations :

  • Structural determination of such complex heterocycles often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement . The azepane-sulfonyl group’s bulkiness may pose challenges in crystallization compared to triazine derivatives.

Research Implications and Gaps

  • Activity Profile: While sulfonylurea herbicides act via ALS inhibition, the target compound’s mechanism remains speculative.
  • Solubility and Stability: The azepane-sulfonyl group may improve solubility in nonpolar environments compared to polar triazine-based herbicides, but ester hydrolysis susceptibility requires stability studies.
  • Synthetic Complexity : The compound’s multi-step synthesis—likely involving imine formation, sulfonylation, and esterification—contrasts with the modular synthesis of triazine sulfonylureas, which are optimized for agricultural scalability .

Biological Activity

Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules known as heterocyclic esters, featuring a benzothiazole core and an azepane ring linked by an ester bond. Its molecular formula is C21H27N3O5S2C_{21}H_{27}N_{3}O_{5}S_{2} with a molecular weight of approximately 465.58 g/mol .

Anticancer Properties

Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated several benzothiazole derivatives for their ability to activate procaspase-3 and inhibit cancer cell proliferation. The most promising derivative showed an EC50 value of 0.31 µM and IC50 values ranging from 0.24 to 0.92 µM across five different cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231) .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundEC50 (µM)IC50 Range (µM)Cancer Cell Lines Tested
Compound 18e0.310.24 - 0.92NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231
PAC-10.41Not specifiedNot specified

The mechanism by which this compound exerts its anticancer effects is primarily through the activation of procaspase-3. This activation leads to apoptosis in cancer cells, making it a target for further development in cancer therapeutics .

Case Studies

A notable case study involved the synthesis and biological evaluation of various benzothiazole derivatives including the subject compound. The derivatives were tested for their antiproliferative effects against multiple cancer lines. The results demonstrated that structural modifications significantly impacted their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

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